2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid
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Overview
Description
This compound is commonly found in plants and acts as a natural growth hormone, regulating various biological processes such as cell division, elongation, and differentiation.
Preparation Methods
The synthesis of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid can be achieved through several methods. One common method involves the carboxylation of 2-naphthol by the Kolbe–Schmitt reaction . This reaction typically requires high temperatures and pressures, along with the presence of a strong base such as sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Esterification: This compound can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases depending on the desired reaction. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: In plant biology, it is studied for its role as a growth hormone, influencing processes like cell division and elongation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and its potential as a drug candidate.
Industry: It is used in the production of various chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it binds to receptors that regulate growth and development, influencing gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:
2-hydroxy-1-naphthoic acid: This compound has a similar structure but differs in its functional groups and reactivity.
2-(8-hydroxy-9H-carbazol-1-yl)acetic acid: Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific biological activity and its role as a natural growth hormone in plants, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJIBKVYISSOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377294 |
Source
|
Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624722-10-7 |
Source
|
Record name | 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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